REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([O:11][CH3:12])[c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10]1.[CH2:13]([CH2:14][CH2:26][CH3:27])[C:15]([Sn:16])=[C:17]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH2:24][CH3:25].[CH3:28][O:29][CH2:30][CH2:31][O:32][CH3:33]>>[c:2]1([CH:13]=[CH2:14])[cH:3][c:4]([O:11][CH3:12])[c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Br)cc2[nH]ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC([Sn])=C(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Type
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product
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Smiles
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C=Cc1cc(OC)c2cc[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |